3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine
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Overview
Description
3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine is a heterocyclic compound that belongs to the class of azepines This compound is characterized by a fused ring system that includes a pyridine ring and an azepine ring The presence of a methoxy group at the 3-position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridoazepines, which can have varied biological and chemical properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-2-methoxy-5H-pyrido[2,3-b]indole: Similar in structure but with different ring fusion and substitution patterns.
4-Methyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolinium: Another heterocyclic compound with a different ring system.
Uniqueness
3-Methoxy-6,7,8,9-tetrahydro-5H-pyrido[3,4-C]azepine is unique due to its specific ring fusion and the presence of a methoxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-methoxy-6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-5-8-3-2-4-11-6-9(8)7-12-10/h5,7,11H,2-4,6H2,1H3 |
InChI Key |
WHZKBSYICZXJCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C2CNCCCC2=C1 |
Origin of Product |
United States |
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